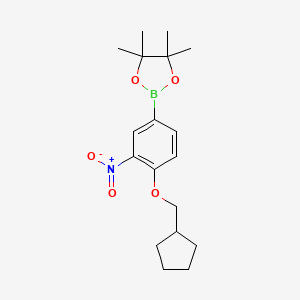
2-(4-(Cyclopentylmethoxy)-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(Cyclopentylmethoxy)-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in Suzuki–Miyaura coupling reactions . This compound is characterized by the presence of a boronate ester group, which makes it a valuable reagent in the formation of carbon-carbon bonds.
Vorbereitungsmethoden
The synthesis of 2-(4-(Cyclopentylmethoxy)-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-(Cyclopentylmethoxy)-3-nitrophenylboronic acid with pinacol in the presence of a dehydrating agent . The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography.
Analyse Chemischer Reaktionen
2-(4-(Cyclopentylmethoxy)-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily used in Suzuki–Miyaura coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or alkenyl compounds . This reaction is highly valued for its mild conditions and functional group tolerance. The compound can also undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, it can be oxidized to form the corresponding phenol derivative or reduced to form the corresponding amine.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research. In chemistry, it is used as a reagent in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of new drugs . In biology, it is used in the study of enzyme mechanisms and as a probe for investigating biological pathways. In medicine, it has potential applications in the development of new therapeutic agents due to its ability to form stable carbon-carbon bonds. In industry, it is used in the production of advanced materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 2-(4-(Cyclopentylmethoxy)-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling reactions involves the transmetalation of the boronate ester with a palladium complex . This is followed by the reductive elimination step, which forms the new carbon-carbon bond. The palladium catalyst plays a crucial role in facilitating these steps by coordinating with the reactants and stabilizing the transition states.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(4-(Cyclopentylmethoxy)-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include other boronate esters used in Suzuki–Miyaura coupling reactions, such as phenylboronic acid and 4-methoxyphenylboronic acid . What sets this compound apart is its unique structure, which includes a cyclopentylmethoxy group and a nitro group, providing it with distinct reactivity and selectivity in chemical reactions. These structural features can influence the compound’s stability, solubility, and reactivity, making it a valuable reagent in specific synthetic applications.
Eigenschaften
Molekularformel |
C18H26BNO5 |
|---|---|
Molekulargewicht |
347.2 g/mol |
IUPAC-Name |
2-[4-(cyclopentylmethoxy)-3-nitrophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C18H26BNO5/c1-17(2)18(3,4)25-19(24-17)14-9-10-16(15(11-14)20(21)22)23-12-13-7-5-6-8-13/h9-11,13H,5-8,12H2,1-4H3 |
InChI-Schlüssel |
RGNRNFFGOVVSGR-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC3CCCC3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,7-Bis[4-[2-(2-methoxyethoxy)ethoxy]phenyl]benzo[c][1,2,5]thiadiazole-5,6-diamine](/img/structure/B13714060.png)
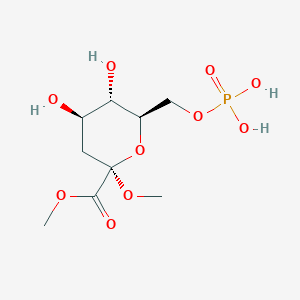
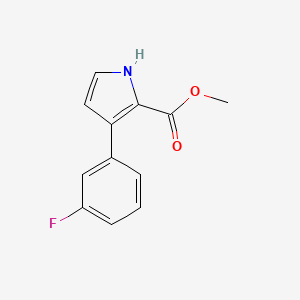
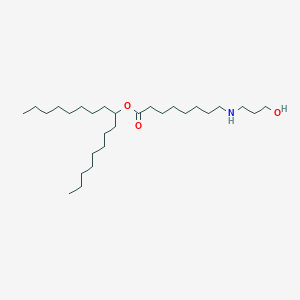
![[4-(5-Fluoro-1H-benzimidazol-2-yl)cyclohexyl]-methylamine](/img/structure/B13714093.png)
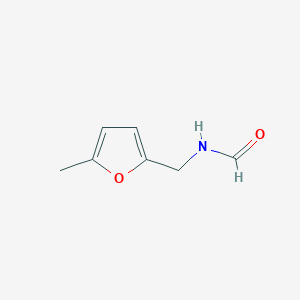
![(NZ)-N-[(4-morpholin-4-ylphenyl)methylidene]hydroxylamine](/img/structure/B13714098.png)
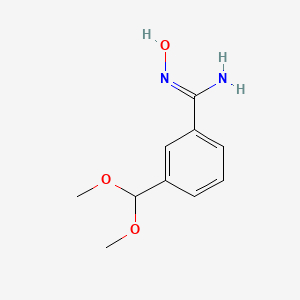
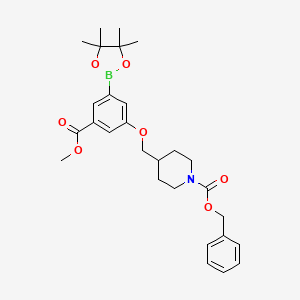
![1-[1-(2-Chloro-6-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13714125.png)
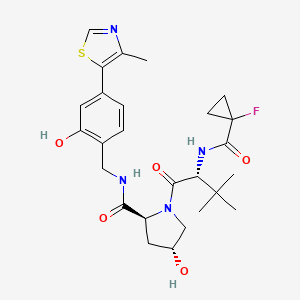
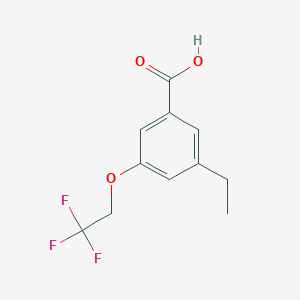
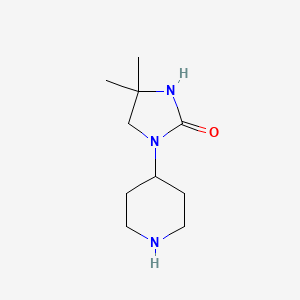
![2-Chloro-N-(2-chlorophenyl)-2-[2-(2,4-dichlorophenyl)hydrazono]acetamide](/img/structure/B13714166.png)
